molecular formula C7H5NO2S B8697587 2-(Furan-2-yl)-2-oxoethyl thiocyanate CAS No. 200621-67-6

2-(Furan-2-yl)-2-oxoethyl thiocyanate

Cat. No.: B8697587
CAS No.: 200621-67-6
M. Wt: 167.19 g/mol
InChI Key: FMDGNCTUJUYADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-2-oxoethyl thiocyanate is a versatile synthetic intermediate designed for research applications, particularly in constructing pharmacologically active heterocyclic scaffolds. Its molecular structure incorporates two key functional groups: a furan ring and a thiocyanate moiety. The furan ring is a privileged structure in medicinal chemistry, known to enhance binding affinity and pharmacokinetic properties in drug candidates, and is found in compounds with demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory activities . The reactive thiocyanate (SCN) group is a valuable precursor in organic synthesis, frequently employed in multicomponent reactions and cyclization processes to form sulfur- and nitrogen-containing heterocycles . The primary research value of this compound lies in its application as a building block for the synthesis of thiazolidine and thiazolidinone derivatives . These five-membered heterocyclic motifs are of significant interest in drug discovery due to their diverse biological profiles, which include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities . The thiocyanate group can undergo reactions to form thiazolidine cores, which are known to behave as "vehicles" in the synthesis of valuable organic combinations, with the sulfur atom enhancing their pharmacological properties . Researchers can utilize this reagent to develop novel compounds for probing biological targets and structure-activity relationships (SAR). This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the compound in accordance with all applicable local, state, and federal regulations.

Properties

CAS No.

200621-67-6

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

[2-(furan-2-yl)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C7H5NO2S/c8-5-11-4-6(9)7-2-1-3-10-7/h1-3H,4H2

InChI Key

FMDGNCTUJUYADU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CSC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(Furan-2-yl)-2-oxoethyl thiocyanate with structurally analogous thiocyanate derivatives:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties
This compound Furan-2-yl C₇H₅NO₂S 167.19 (calculated) Not reported Likely irritant; reactive thiocyanate group
2-(3-Chlorophenyl)-2-oxoethyl thiocyanate 3-Chlorophenyl C₉H₆ClNOS 211.67 87–89 White crystalline solid; irritant
2-(3-Nitrophenyl)-2-oxoethyl thiocyanate 3-Nitrophenyl C₉H₆N₂O₃S 222.22 124–126 High density (1.418 g/cm³); used as chemical reagent
2-(4-Bromophenyl)-2-oxoethyl thiocyanate 4-Bromophenyl C₉H₆BrNOS 256.12 Not reported Commercial availability as 97% pure reagent
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate 3-Chloro-2-thienyl C₇H₄ClNOS₂ 217.70 76–78 Thiophene-based; irritant
2-Oxo-2-(2-thienyl)ethyl thiocyanate 2-Thienyl C₇H₅NOS₂ 183.25 Not reported Collision cross-section data available

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in C₉H₆N₂O₃S) increase melting points and density compared to furan or thiophene derivatives .
  • Hazards : All compounds share the irritant (Xi) hazard class due to the reactive thiocyanate group .
  • Molecular Weight: Thiophene derivatives (e.g., C₇H₅NOS₂) exhibit lower molar masses than phenyl-substituted analogs .

Q & A

Basic: What are the standard synthesis protocols for 2-(Furan-2-yl)-2-oxoethyl thiocyanate?

The synthesis typically involves a two-step process:

Formation of the keto-cyanide intermediate : Reacting furan-2-yl carbonyl derivatives (e.g., 2-furoyl chloride) with cyanide sources (e.g., potassium cyanide) to yield 2-(furan-2-yl)-2-oxoethyl cyanide.

Thiocyanation : Substituting the cyanide group with thiocyanate using thiocyanic acid (HSCN) or ammonium thiocyanate under acidic conditions .
Key considerations : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of intermediates, and monitor reaction progress via TLC or FT-IR for thiocyanate incorporation (~2100 cm⁻¹ SCN stretch) .**

Advanced: What strategies optimize the yield and purity of this compound during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in thiocyanation .
  • Temperature control : Maintain 0–5°C during thiocyanation to suppress side reactions (e.g., hydrolysis or polymerization) .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    Data-driven approach : Compare yields under varying conditions (e.g., 60% yield at 25°C vs. 85% at 0°C) to identify optimal parameters .

Basic: What analytical techniques confirm the structure of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Characteristic furan protons (δ 6.5–7.5 ppm) and thiocyanate-attached methylene (δ 4.2–4.5 ppm) .
    • FT-IR : Peaks at ~1730 cm⁻¹ (ketone C=O) and ~2100 cm⁻¹ (SCN) .
  • Mass spectrometry : HRMS confirms molecular ion [M+H]⁺ at m/z 196.03 (calculated for C₇H₅NO₂S) .
  • X-ray crystallography : Resolves spatial arrangement of the furan and thiocyanate groups .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Contradictions (e.g., variable melting points or NMR shifts) often arise from:

  • Polymorphism : Different crystalline forms alter physical properties. Use DSC to identify polymorphic transitions .
  • Solvent effects : NMR chemical shifts vary with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆). Standardize solvents for reproducibility .
  • Impurities : Trace solvents or unreacted intermediates skew data. Validate purity via HPLC with UV detection (λ = 254 nm) .

Basic: What biological activities have been explored for this compound?

Preliminary studies suggest:

  • Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans .
  • Kinase inhibition : Potential interaction with tyrosine kinases (e.g., EGFR) based on thiocyanate’s electrophilic reactivity .
    Methodology : Screen via microbroth dilution assays (antimicrobial) or kinase inhibition assays (e.g., ADP-Glo™) .

Advanced: What mechanistic hypotheses explain its biological activity?

  • Thiocyanate as a leaving group : The SCN group may undergo nucleophilic substitution with biological thiols (e.g., glutathione), disrupting redox balance .
  • Furan ring interactions : π-Stacking with aromatic residues in enzyme active sites (e.g., HIV-1 reverse transcriptase) .
    Validation : Use LC-MS to detect covalent adducts with cysteine residues or mutagenesis studies to identify binding pockets .

Basic: How does this compound degrade under varying storage conditions?

  • Hydrolysis : Degrades in humid environments via SCN group hydrolysis to yield 2-(furan-2-yl)-2-oxoethanol.
  • Photolysis : UV exposure cleaves the thiocyanate bond, forming furan-2-yl ketone and elemental sulfur .
    Stability protocols : Store at –20°C under argon in amber vials; monitor degradation via HPLC .

Advanced: What computational methods predict the reactivity of this compound?

  • DFT calculations : Model transition states for thiocyanate substitution (e.g., Gibbs free energy barriers) using Gaussian 09 with B3LYP/6-31G(d) .
  • Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina; validate with SPR or ITC .

Basic: What safety precautions are required when handling this compound?

  • Hazard class : Irritant (Xi); causes skin/eye irritation .
  • Protective measures : Use nitrile gloves, fume hood, and PPE. Neutralize spills with 10% sodium bicarbonate .

Advanced: How can researchers address conflicting toxicity data in literature?

  • In vitro vs. in vivo discrepancies : Perform Ames tests (mutagenicity) and acute toxicity assays (e.g., LD₅₀ in rodents) to reconcile data .
  • Metabolite profiling : Identify toxic metabolites (e.g., cyanide release) via LC-MS/MS in hepatic microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.